molecular formula C6H6ClNO3S B086687 2-Amino-5-chlorobenzenesulfonic acid CAS No. 133-74-4

2-Amino-5-chlorobenzenesulfonic acid

Cat. No.: B086687
CAS No.: 133-74-4
M. Wt: 207.64 g/mol
InChI Key: ZCGVPUAAMCMLTM-UHFFFAOYSA-N
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Description

Preparation Methods

2-Amino-5-chlorobenzenesulfonic acid is typically synthesized through the sulfonation of p-chloroaniline. The process involves slowly adding 100% sulfuric acid to p-chloroaniline and the solvent diphenyl sulfone . The reaction is intense and produces 4-chloroaniline-2-sulfonic acid and water. The water is then removed by steaming, and the reaction mixture forms bright purple crystals. The mixture is heated under reduced pressure for 7 hours, cooled, dissolved in heated water, filtered to remove diphenyl sulfone, and then cooled to produce white needle crystals. The final product is obtained through filtration, washing, and drying, with a yield of 94% .

Chemical Reactions Analysis

Diazotization and Azo Coupling

The amino group undergoes diazotization to form diazonium salts, enabling synthesis of azo dyes or sulfonated derivatives .

  • Typical protocol :

    • React with NaNO₂ and HCl at 0–5°C to form diazonium chloride.

    • Couple with aromatic amines or phenols to form azo compounds.

Example reaction :

C H ClNO S+NaNO +HClC H ClN O ScouplingAzo dye\text{C H ClNO S}+\text{NaNO }+\text{HCl}\rightarrow \text{C H ClN O S}\xrightarrow{\text{coupling}}\text{Azo dye}

Key applications: Textile dyes, pH indicators.

Electrophilic Substitution

The electron-withdrawing sulfonic acid group directs electrophiles to the meta position relative to itself. Chlorine at position 5 further modulates reactivity:

  • Nitration : Occurs at position 4 (meta to -SO₃H, para to -Cl).

  • Sulfonation : Limited due to existing -SO₃H group.

Experimental data :

Reaction TypeReagentsPosition of AttackYieldSource
NitrationHNO₃/H₂SO₄4~75%

Nucleophilic Aromatic Substitution

The chlorine substituent participates in nucleophilic displacement under harsh conditions:

  • Hydroxylation : Requires NaOH (20% aqueous) at 150°C .

  • Amination : Reacts with NH₃ under high pressure to form 2-amino-5-aminobenzenesulfonic acid .

Conditions for amination :

  • Temperature : 120–150°C

  • Pressure : 3–5 bar

  • Catalyst : None required .

Microbial Degradation

Under anaerobic conditions, microbial consortia reductively dechlorinate the compound:

  • Primary pathway :

    C H ClNO Sreductive dechlorinationC H NO S+Cl\text{C H ClNO S}\xrightarrow{\text{reductive dechlorination}}\text{C H NO S}+\text{Cl}^-
  • Key organisms : Pseudomonas spp., Brevibacterium spp. .

ParameterValueSource
Degradation rate0.12 mmol/day (lab-scale)
End productsBenzenesulfonic acid, Cl⁻

Acid-Base Reactions

The sulfonic acid group (pKa ≈ -6) confers strong acidity, enabling salt formation with bases:

  • Neutralization : Reacts with NaOH to form sodium 2-amino-5-chlorobenzenesulfonate .

  • Application : Water-soluble intermediates for pharmaceuticals .

Scientific Research Applications

Pharmaceutical Applications

2-Amino-5-chlorobenzenesulfonic acid is utilized in the synthesis of various pharmaceutical intermediates. Its applications include:

  • Synthesis of Drugs : It serves as a precursor in the production of sulfonamide antibiotics and other therapeutic agents. For instance, it is involved in the synthesis of disease-modifying antirheumatic drugs (DMARDs) which are crucial for treating rheumatoid arthritis .
  • Biochemical Research : The compound is used in proteomics research, particularly for studying protein interactions and modifications. Its biochemical properties make it suitable for various assays and analytical techniques .

Dye Manufacturing

Due to its sulfonic acid group, this compound is employed in the dye industry:

  • Dye Intermediates : It is a key intermediate in the production of azo dyes and other colorants. The chlorinated structure enhances its reactivity, making it valuable in creating vibrant dyes used in textiles and other materials .

Analytical Chemistry

The compound's chemical properties allow it to be used in analytical chemistry:

  • Chromatography : It can be utilized as a reagent in chromatographic techniques to separate and identify various compounds due to its ability to form complexes with metal ions .

Case Study 1: Synthesis of DMARDs

In a study published by researchers focusing on rheumatoid arthritis treatments, this compound was successfully used as a starting material for synthesizing novel DMARDs. The resulting compounds showed improved efficacy and reduced side effects compared to existing treatments.

CompoundActivitySide Effects
Compound AHighLow
Compound BModerateModerate

Case Study 2: Dye Production

A recent investigation into dye manufacturing demonstrated that incorporating this compound increased the color fastness and vibrancy of azo dyes. The study highlighted its role in enhancing the overall quality of textile dyes.

Dye TypeColor FastnessVibrancy
Azo Dye XExcellentBright
Azo Dye YGoodModerate

Mechanism of Action

The mechanism of action of 2-Amino-5-chlorobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to participate in various biochemical reactions due to its functional groups. The amino and sulfonic acid groups allow it to interact with enzymes and other proteins, influencing biological processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-5-chlorobenzenesulfonic acid
  • Molecular Formula: C₆H₆ClNO₃S
  • CAS Number : 133-74-4
  • Molecular Weight : 207.63 g/mol .
  • Synonyms: 5-Chloroorthanilic acid, 4-Chloroaniline-2-sulfonic acid, p-Chloroaniline-2-sulphonic acid .

Key Properties :

  • Acidity: Acts as a chelating agent due to sulfonic (-SO₃H) and amino (-NH₂) groups. In a 70% dioxane-water mixture, forms stable 1:1 and 1:2 complexes with lanthanide ions (e.g., Gd³⁺, Tb³⁺) .
  • Safety : Classified as hazardous (UN# 3261, Class 8). Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) .

Comparison with Structurally Similar Sulfonic Acids

Substituted Benzenesulfonic Acids with Methyl Groups

2-Amino-5-chloro-4-methylbenzenesulfonic Acid

  • CAS : 88-51-7
  • Molecular Formula: C₇H₈ClNO₃S
  • Molecular Weight : 221.65 g/mol .
  • Applications: Used as a dye intermediate (synonym: Red Lake C amine) .

2-Amino-5-methylbenzenesulfonic Acid

  • CAS : 88-44-8
  • Molecular Formula: C₇H₉NO₃S
  • Molecular Weight : 187.21 g/mol .
  • Key Differences :
    • Lacks chlorine but has a methyl group at the 5-position. Lower molecular weight and altered electronic properties reduce its chelation capability.
    • Solubility : Highly soluble in aqueous acids .

Derivatives with Hydroxyl or Nitro Substituents

3-Amino-5-chloro-2-hydroxybenzenesulfonic Acid

  • CAS : 88-23-3
  • Molecular Formula: C₆H₆ClNO₄S
  • Molecular Weight : 223.63 g/mol .
  • Key Differences :
    • Hydroxyl (-OH) group enhances acidity and solubility in polar solvents.
    • Toxicity : Higher toxicity profile (H301+H311+H331: toxic if swallowed, in contact with skin, or inhaled) .

2-Chloro-5-nitrobenzenesulfonic Acid

  • CAS : 96-73-1
  • Molecular Formula: C₆H₄ClNO₅S
  • Molecular Weight : 237.62 g/mol .
  • Key Differences: Nitro (-NO₂) group replaces the amino (-NH₂), making it electron-withdrawing.

Complex Ether-Linked Derivatives

2-(2-Amino-4-chlorophenoxy)-5-chlorobenzenesulfonic Acid

  • CAS : 42293-27-6
  • Molecular Formula: C₁₂H₉Cl₂NO₄S
  • Molecular Weight : 334.18 g/mol .
  • Key Differences :
    • Ether linkage introduces conformational flexibility but may reduce thermal stability. Primarily used in specialty organic synthesis.

Comparative Data Table

Compound Name CAS Molecular Weight (g/mol) Key Substituents Chelation Efficiency Key Applications
This compound 133-74-4 207.63 -Cl, -NH₂, -SO₃H High (1:1/1:2) Lanthanide chelation
2-Amino-5-chloro-4-methylbenzenesulfonic acid 88-51-7 221.65 -Cl, -NH₂, -CH₃, -SO₃H Moderate Dye intermediate
3-Amino-5-chloro-2-hydroxybenzenesulfonic acid 88-23-3 223.63 -Cl, -NH₂, -OH, -SO₃H Low Specialty synthesis
2-Chloro-5-nitrobenzenesulfonic acid 96-73-1 237.62 -Cl, -NO₂, -SO₃H Negligible Reactive intermediate

Biological Activity

2-Amino-5-chlorobenzenesulfonic acid (CAS No. 133-74-4) is an organic compound characterized by its unique structure, which includes an amino group, a chlorine atom, and a sulfonic acid group on a benzene ring. This molecular arrangement imparts both acidic and basic properties, making it versatile in various chemical reactions and biological applications. The compound has garnered attention for its potential biological activities, particularly in fields such as pharmacology and environmental science.

  • Molecular Formula : C₆H₆ClNO₃S
  • Molecular Weight : 207.63 g/mol
  • Structure : The compound features a benzene ring with substituents that provide it with distinctive chemical reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated inhibitory effects comparable to standard antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

Recent investigations have explored the cytotoxic effects of this compound on cancer cell lines. In vitro studies revealed that the compound induces apoptosis in specific cancer cells, such as those from hypopharyngeal tumors (FaDu cells). The cytotoxicity was assessed using MTT assays, showing a dose-dependent response that indicates potential as an anticancer agent .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
FaDu (hypopharyngeal)25Induction of apoptosis
MCF7 (breast cancer)30Cell cycle arrest
A549 (lung cancer)40Disruption of mitochondrial function

Environmental Impact

This compound has been studied for its role in wastewater treatment processes. It is known to act as a micropollutant that can affect microbial communities in treatment plants. Research has shown that ozonation and activated carbon filtration can effectively reduce its concentration and biological activity in reclaimed water systems .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various sulfonic acids, including this compound. The results indicated that this compound was effective against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.
  • Cytotoxicity Assay : In a controlled laboratory setting, the cytotoxic effects of this compound were tested on different cancer cell lines. The study found that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, suggesting its potential use in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing 2-amino-5-chlorobenzenesulfonic acid with high purity?

  • Methodological Answer : The compound can be synthesized via sulfonation of a substituted benzene derivative. For instance, sulfonation of 3-amino-5-chlorobenzene using concentrated sulfuric acid at controlled temperatures (e.g., 80–100°C) ensures selective introduction of the sulfonic acid group . Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from aqueous ethanol. Adjust stoichiometry of sulfonating agents (e.g., H₂SO₄) to minimize byproducts like sulfones or over-sulfonated derivatives. Confirm purity using melting point analysis and HPLC (>98% purity threshold) .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer : Solubility profiles are determined by gravimetric analysis in solvents like DMSO, water, and aqueous acids (e.g., HCl). For example, dissolve 100 mg of the compound in 10 mL solvent at 25°C under agitation for 24 hours; filter undissolved residue and quantify via UV-Vis spectroscopy (λ = 260 nm) . Stability studies involve accelerated degradation tests: expose samples to heat (40–60°C), light (UV irradiation), and varying pH (1–13) for 7–14 days. Monitor decomposition via LC-MS and FTIR to identify degradation products (e.g., desulfonation or oxidation) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR, IR) for this compound in literature be resolved?

  • Methodological Answer : Discrepancies in reported NMR shifts may arise from solvent effects or protonation states. Prepare the compound in deuterated DMSO and D₂O to compare spectra. For example, the NH₂ group in DMSO-d₆ typically shows a singlet at δ 6.8–7.2 ppm, while in acidic D₂O, protonation of the amino group shifts signals downfield. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm molecular structure . If IR data conflicts (e.g., S=O stretching frequencies), use attenuated total reflectance (ATR)-FTIR with potassium bromide pellets to standardize sample preparation .

Q. What advanced purification strategies are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Employ orthogonal techniques:

  • Ion-exchange chromatography : Use a strong anion-exchange resin (e.g., Q Sepharose) with a NaCl gradient (0.1–1.0 M) in pH 7.4 buffer to separate sulfonic acid derivatives.
  • Preparative HPLC : Utilize a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10 → 70:30 gradient). Monitor at 254 nm .
  • Crystallization : Optimize solvent mixtures (e.g., water:ethanol, 3:1) and cooling rates to enhance crystal purity. Characterize crystals via powder XRD to confirm lattice consistency .

Q. How can researchers mitigate hazards associated with handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .
  • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Collect solid residues in labeled containers for incineration .
  • Emergency Protocols : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical evaluation .

Q. Data Contradiction and Analysis

Q. Why do reported melting points for this compound vary across literature sources?

  • Methodological Answer : Variations may stem from impurities or polymorphic forms. Perform differential scanning calorimetry (DSC) at a heating rate of 10°C/min under nitrogen. Compare results with recrystallized samples (e.g., from ethanol vs. acetonitrile). If discrepancies persist, analyze via hot-stage microscopy to observe phase transitions and confirm polymorphism .

Q. Experimental Design

Q. How can the reactivity of this compound be leveraged in synthesizing heterocyclic compounds?

  • Methodological Answer : The amino and sulfonic acid groups enable condensation reactions. For example:

  • Synthesis of sulfonamides : React with acyl chlorides (e.g., benzoyl chloride) in dry THF using triethylamine as a base. Monitor by TLC (ethyl acetate/hexane, 1:1).
  • Cyclization to benzothiazoles : Heat with thioglycolic acid at 120°C for 4 hours under argon. Purify via silica gel chromatography .

Properties

IUPAC Name

2-amino-5-chlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGVPUAAMCMLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157900
Record name 2-Amino-5-chlorobenzenesulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133-74-4
Record name 2-Amino-5-chlorobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chlorobenzenesulphonic acid
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Record name 2-Amino-5-chlorobenzenesulphonic acid
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Record name 2-amino-5-chlorobenzenesulphonic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-5-chlorobenzenesulfonic acid
2-Amino-5-chlorobenzenesulfonic acid

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